![molecular formula C54H100O12 B14454229 [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate CAS No. 72347-87-6](/img/structure/B14454229.png)
[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate is a complex organic compound characterized by multiple ester linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate typically involves esterification reactions. The process begins with the preparation of nonanoic acid and its subsequent conversion to nonanoyl chloride using thionyl chloride. The nonanoyl chloride is then reacted with glycerol to form the intermediate compounds. These intermediates undergo further esterification with additional nonanoic acid to yield the final product. The reaction conditions often require a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and ensures higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester linkages in the presence of water, yielding nonanoic acid and glycerol.
Oxidation: The compound can be oxidized to form nonanoic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Nonanoic acid and glycerol.
Oxidation: Nonanoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Applications De Recherche Scientifique
[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate has diverse applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a substrate for enzyme studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing nonanoic acid and glycerol, which can then participate in various metabolic pathways. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its mechanism of action, particularly in drug delivery applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-[3-[2,3-Di(octanoyloxy)propoxy]-2-octanoyloxypropoxy]-2-octanoyloxypropyl] octanoate
- [3-[3-[2,3-Di(decanoyloxy)propoxy]-2-decanoyloxypropoxy]-2-decanoyloxypropyl] decanoate
Uniqueness
Compared to similar compounds, [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate is unique due to its specific chain length and the resulting physical and chemical properties. The nonanoic acid chains provide a balance between hydrophobicity and hydrophilicity, making the compound suitable for various applications, including as a plasticizer and in drug delivery systems.
Propriétés
Numéro CAS |
72347-87-6 |
|---|---|
Formule moléculaire |
C54H100O12 |
Poids moléculaire |
941.4 g/mol |
Nom IUPAC |
[3-[3-[2,3-di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate |
InChI |
InChI=1S/C54H100O12/c1-6-11-16-21-26-31-36-50(55)62-45-48(65-53(58)39-34-29-24-19-14-9-4)43-60-41-47(64-52(57)38-33-28-23-18-13-8-3)42-61-44-49(66-54(59)40-35-30-25-20-15-10-5)46-63-51(56)37-32-27-22-17-12-7-2/h47-49H,6-46H2,1-5H3 |
Clé InChI |
JPCPHRJXQOXLQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCC)OC(=O)CCCCCCCC)OC(=O)CCCCCCCC)OC(=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


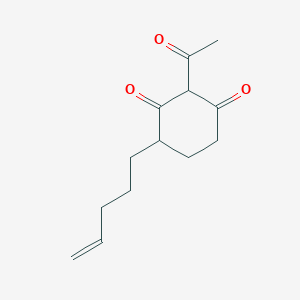


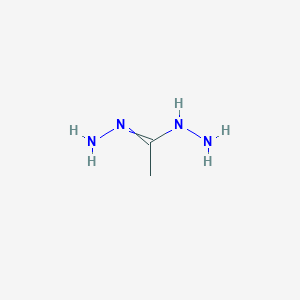

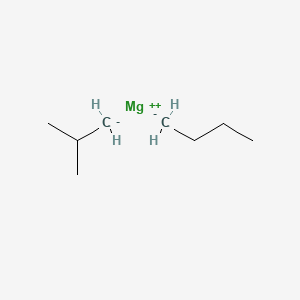
![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)
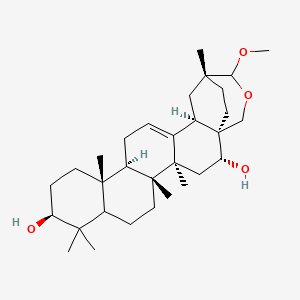

![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)

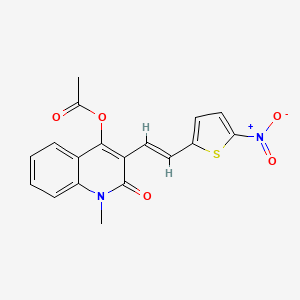
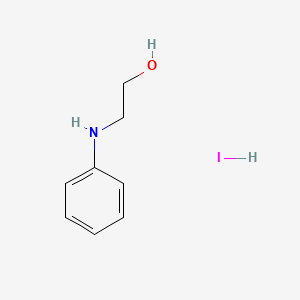
![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
